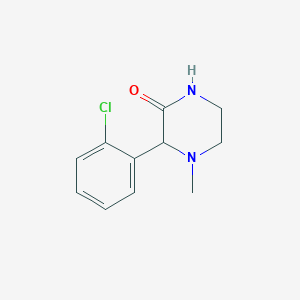

3-(2-Chlorophenyl)-4-methylpiperazin-2-one

CAS No.: 1803567-47-6

Cat. No.: VC2895862

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803567-47-6 |

|---|---|

| Molecular Formula | C11H13ClN2O |

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)-4-methylpiperazin-2-one |

| Standard InChI | InChI=1S/C11H13ClN2O/c1-14-7-6-13-11(15)10(14)8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3,(H,13,15) |

| Standard InChI Key | VQKGRAZSTPBGCI-UHFFFAOYSA-N |

| SMILES | CN1CCNC(=O)C1C2=CC=CC=C2Cl |

| Canonical SMILES | CN1CCNC(=O)C1C2=CC=CC=C2Cl |

Introduction

Overview of the Compound

3-(2-Chlorophenyl)-4-methylpiperazin-2-one (CAS 1803567-47-6) is a piperazinone derivative with a substituted chlorophenyl group and a methyl substituent at the 4-position. Its molecular formula is C₁₁H₁₃ClN₂O, and it has a molecular weight of 224.68 g/mol. The compound belongs to the piperazine family, which is widely studied for its pharmacological potential, including antihistaminic, antipsychotic, and anticancer activities .

| Property | Value | Source |

|---|---|---|

| CAS No. | 1803567-47-6 | |

| Molecular Formula | C₁₁H₁₃ClN₂O | |

| Molecular Weight | 224.68 g/mol | |

| SMILES | CN1CCNC(=O)C1C2=CC=CC=C2Cl | |

| InChI | VQKGRAZSTPBGCI-UHFFFAOYSA-N |

Synthetic Routes and Methodologies

The synthesis of 3-(2-Chlorophenyl)-4-methylpiperazin-2-one is inferred from related piperazine derivatives. A patent (CN104402842A) outlines a three-step synthesis for piperazinone intermediates :

Structural and Physicochemical Characteristics

The compound’s structure features a piperazin-2-one ring with a methyl group at position 4 and a 2-chlorophenyl substituent at position 3. Key structural elements include:

-

Conformational rigidity: The lactam group imposes planar geometry on the piperazine ring.

-

Electronic effects: The electron-withdrawing chlorophenyl group may influence reactivity and binding affinity.

| Element | Description | Relevance |

|---|---|---|

| Piperazin-2-one ring | Six-membered lactam with two nitrogen atoms | Core pharmacophore for activity |

| 2-Chlorophenyl group | Electron-withdrawing substituent | Modulates electronic properties |

| 4-Methyl substituent | Aliphatic chain with steric bulk | Affects solubility and binding |

Challenges in Research and Development

Limited Primary Data

No peer-reviewed studies directly address the compound’s pharmacokinetics, toxicity, or efficacy. Vulcanchem notes "limited availability of research", highlighting gaps in its characterization.

Synthetic Complexity

The synthesis of piperazinones often involves multi-step reactions with moderate yields (e.g., 65% in Step 3 of CN104402842A) .

Structural Similarity to Other Compounds

The compound shares features with 3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one (CAS 749879-14-9), which has a sulfur-containing analog but lacks published bioactivity data .

Future Directions and Recommendations

Targeted Synthesis Optimization

-

Catalytic alkylation: Explore transition-metal catalysts to improve yields in Step 3 .

-

Green chemistry: Substitute CHCl₃ and dimethylbenzene with eco-friendly solvents .

Biological Profiling

-

In vitro screening: Test for antihistaminic, anticonvulsant, or anticancer activity using cell-based assays.

-

In silico modeling: Predict binding to histamine H₁ receptors or GABAergic targets .

Collaborative Research

Partnerships with academic institutions could address the "lack of detailed studies" cited by Vulcanchem.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume